molecular formula C18H16N6O2 B2426024 N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide CAS No. 2094830-78-9

N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No. B2426024
CAS RN: 2094830-78-9
M. Wt: 348.366
InChI Key: VGELURGNHYWLMA-UHFFFAOYSA-N
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Description

The compound “N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide” is a complex organic molecule. It contains several functional groups and rings, including an oxadiazole ring, a pyrazine ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The oxadiazole and pyrazine rings contribute to the compound’s aromaticity, while the acetamide group introduces polarity .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups and aromatic rings. For instance, the oxadiazole ring might participate in electrophilic substitution reactions, while the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of the acetamide group, and its stability would be influenced by the aromaticity of the oxadiazole and pyrazine rings .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It would depend on the specific biological or chemical context in which the compound is used .

Future Directions

Future research could explore the synthesis methods, chemical reactivity, and potential applications of this compound. Given its complex structure, it might have interesting biological or chemical properties that could be exploited for various purposes .

properties

IUPAC Name

N-[3-[3-[5-[methyl(prop-2-ynyl)amino]pyrazin-2-yl]-1,2,4-oxadiazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-4-8-24(3)16-11-19-15(10-20-16)17-22-18(26-23-17)13-6-5-7-14(9-13)21-12(2)25/h1,5-7,9-11H,8H2,2-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGELURGNHYWLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CN=C(C=N3)N(C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide

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